molecular formula C24H20ClNO4 B11277410 N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B11277410
M. Wt: 421.9 g/mol
InChI Key: PLQGSYBWUZEWIM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted benzofuran with an amine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • 4-methoxyphenyl isocyanate
  • 2-chloro-4-isocyanato-1-methylbenzene

Uniqueness

N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H20ClNO4/c1-14-4-7-16(12-20(14)25)26-24(27)22-19-13-18(29-3)10-11-21(19)30-23(22)15-5-8-17(28-2)9-6-15/h4-13H,1-3H3,(H,26,27)

InChI Key

PLQGSYBWUZEWIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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